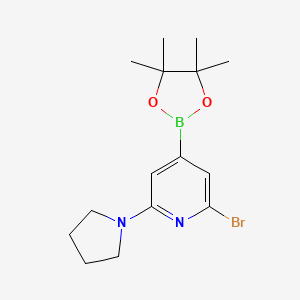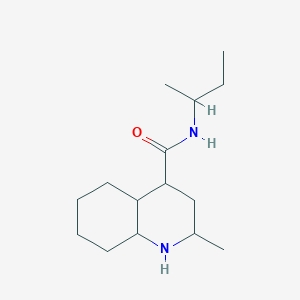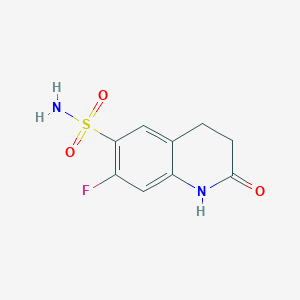![molecular formula C6H12ClN3S2 B1531125 {3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride CAS No. 915924-61-7](/img/structure/B1531125.png)
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride
Overview
Description
The compound “{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride” is a chemical compound with the IUPAC name 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-propanamine hydrochloride . It has a molecular weight of 225.77 .
Molecular Structure Analysis
The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Antimicrobial Agents
Compounds containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial properties. They have shown potent activity against a range of microbial strains, including E. coli , B. mycoides , and C. albicans . The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the thiadiazole scaffold increase antimicrobial activity .
Anticancer Agents
1,3,4-Thiadiazole derivatives have been identified as potential anticancer agents due to their ability to disrupt DNA replication processes. This disruption inhibits the replication of cancer cells, making these compounds valuable in the search for new antitumor drugs .
Synthesis of Bioactive Molecules
The thiadiazole ring serves as a core structure for the synthesis of various bioactive molecules. It acts as a bioisostere of pyrimidine, which is a component of nucleic acids, thereby allowing these derivatives to interfere with biological processes at the molecular level .
Development of New Synthetic Methods
Researchers have developed new methods for synthesizing 1,3,4-thiadiazole derivatives. These methods aim to improve the efficiency of the synthesis process and reduce the use of toxic additives, making the production of these compounds more environmentally friendly .
Structure-Activity Relationship (SAR) Studies
SAR studies of 1,3,4-thiadiazole derivatives provide insights into how structural modifications can enhance or reduce biological activity. These studies are crucial for designing compounds with optimized therapeutic effects .
Antibacterial Applications
Preliminary screenings have shown that certain 1,3,4-thiadiazole derivatives exhibit moderate antibacterial action against various bacterial strains, including S. aureus and E. coli . This highlights their potential use in developing new antibacterial drugs .
properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2.ClH/c1-5-8-9-6(11-5)10-4-2-3-7;/h2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIYTMWTMSDPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531043.png)











![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)